molecular formula C14H18N2 B1326723 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1119451-37-4

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1326723
CAS No.: 1119451-37-4
M. Wt: 214.31 g/mol
InChI Key: GKOUYJRKUOSKPE-UHFFFAOYSA-N
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Description

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C14H18N2 It is a derivative of carbazole, a tricyclic aromatic compound

Scientific Research Applications

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

In a study, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA . This genetic activation of the bacterial two-component signal transduction system, CpxRA, abolishes the virulence of a number of pathogens in human and murine infection models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a substituted aniline and a ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16(13)2/h6-8,12H,3-5,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUYJRKUOSKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649286
Record name 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-37-4
Record name 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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